molecular formula C9H8N4 B1305182 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 43024-16-4

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

货号: B1305182
CAS 编号: 43024-16-4
分子量: 172.19 g/mol
InChI 键: KKTGTASECSGJJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 43024-16-4; molecular formula: C₉H₈N₄; molecular weight: 172.19) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and a nitrile group at position 3. It is synthesized via the condensation of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione under thermal conditions (e.g., 180°C for 3 hours), yielding the product in 78% isolated yield after recrystallization from ethanol. The nitrile group at position 3 enables further functionalization, such as hydrolysis to carboxylic acid (55% yield) or conversion to amide derivatives, facilitating its use as a versatile intermediate in medicinal chemistry.

For instance, its derivatives exhibit high affinity for the translocator protein 18 (TSPO) with subnanomolar Ki values, making them candidates for neuroinflammation imaging. Additionally, structural analogs have been explored as mitochondrial branched-chain aminotransferase (BCATm) inhibitors and selective KDM4D inhibitors.

属性

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-7(2)13-9(12-6)8(4-10)5-11-13/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTGTASECSGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384799
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-16-4
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 1,3-diketones with aminopyrazoles. For instance, the reaction of 2,4-pentanedione with 3-amino-5,7-dimethylpyrazole in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced derivatives with dearomatized rings.

    Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry

Drug Design and Development
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is utilized in the design of small molecules with diverse biological activities. Its unique structure allows for the development of potential drug candidates targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit significant anticancer properties and selective inhibition of specific enzymes, making it a valuable scaffold in drug discovery efforts .

Case Study: Anticancer Activity
Research conducted on pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as anticancer agents. A series of synthesized compounds showed promising results against various cancer cell lines, indicating that modifications to the this compound structure can enhance its efficacy as an antitumor agent .

Biological Research

Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes, which is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Its ability to modulate enzyme activity by binding to active sites has been explored in various research contexts, particularly in the development of therapeutic agents aimed at diseases influenced by enzyme activity .

Behavioral Studies
Research has also investigated the anxiolytic effects of 3-substituted derivatives of this compound. Behavioral studies have indicated that these compounds may possess anxiolytic properties, further expanding their potential applications in treating anxiety disorders .

Materials Science

Development of New Materials
The unique structural properties of this compound make it useful in materials science for developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored to enhance material characteristics for various applications .

作用机制

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . This interaction can affect various cellular pathways, including those involved in DNA synthesis and cell cycle regulation.

相似化合物的比较

Key Observations :

  • Synthetic Flexibility : The parent compound’s nitrile group allows diverse modifications, including hydrolysis, amidation, and cross-coupling reactions, whereas halogenated analogs (e.g., 5,7-dichloro) require harsh halogenation conditions.
  • Yield Variations : Suzuki-Miyaura couplings for 7-aryl derivatives (e.g., 2e) yield 34–67%, lower than the parent compound’s 78% due to steric and electronic effects.

Physicochemical and Pharmacological Properties

Table 2: Comparative Pharmacological Data

Compound LogD₇.₄ TSPO Affinity (Ki, nM) Hypnotic Activity (ED₅₀) BCATm Inhibition (IC₅₀) Reference
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1.5–2.0 0.8–1.2 N/A N/A
Derivative 1c (5-Me, 7-Ph) N/A N/A 2.1 mg/kg N/A
Compound 61 (BCATm inhibitor) 2.8 N/A N/A 15 nM
Ethyl 5,7-dimethyl-3-carboxylate 1.2 N/A N/A N/A

Key Findings :

  • Lipophilicity : The parent compound and its ester derivative (LogD₇.₄ ~1.2–2.0) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration, while BCATm inhibitor 61 (LogD₇.₄ 2.8) shows enhanced exposure in vivo.
  • Biological Activity: TSPO ligands derived from the parent compound demonstrate subnanomolar Ki values, outperforming classical ligands like PK11195. Hypnotic activity is structure-dependent; derivative 1c (ED₅₀ 2.1 mg/kg) surpasses zaleplon analogs due to optimized 7-aryl substitutions.

Crystallographic and Spectroscopic Insights

  • Crystallography: The parent compound’s analogs (e.g., 2-anilino derivatives) crystallize with two independent molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N–H···N) and π-π interactions.
  • NMR Studies: Dearomatization of ethyl 5,7-dimethyl-3-carboxylate produces geometric isomers with distinct conformational lability, as confirmed by NOESY and DFT calculations.

生物活性

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 43024-16-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_9H_8N_4
  • Molecular Weight : 172.19 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a cyano group at the 3-position, which contributes to its unique reactivity and biological profile.

The biological activity of this compound primarily involves:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDK-2, a crucial regulator of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Interaction : The compound may interact with specific enzymes by binding to their active sites, thereby modulating their activity. This interaction is crucial for its anticancer properties and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro Studies : In cell line assays, compounds similar to this compound demonstrated potent inhibitory effects on cancer cell proliferation. These effects are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • CDK Inhibition : As mentioned earlier, it selectively inhibits CDK-2, which plays a pivotal role in cell cycle regulation. This inhibition is critical for developing novel anticancer therapies that target proliferative diseases .

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives highlighted the potential of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase due to CDK inhibition .

Study 2: Enzyme Inhibition Profile

A comparative analysis of various pyrazolo[1,5-a]pyrimidines demonstrated that this compound exhibited superior inhibitory activity against CDK-2 compared to other derivatives. This study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Notably:

  • Biginelli Reaction : This method has been employed for synthesizing functionalized derivatives that retain or enhance biological activity. The versatility in synthesis allows for the exploration of a library of derivatives for further biological evaluation .

Summary Table of Biological Activities

Activity TypeCompound ActivityReference
AnticancerInhibits tumor growth; induces apoptosis
Enzyme InhibitionCDK-2 inhibition
Synthesis PotentialVersatile synthesis pathways

常见问题

Q. What are the common synthetic routes for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents. For example:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or nitriles.
  • Step 2 : Introduction of methyl groups at positions 5 and 7 using methylating agents (e.g., methyl iodide) under basic conditions.
  • Step 3 : Cyanidation at position 3 via nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) . Key intermediates and conditions are validated by NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., methyl groups at δ ~2.3 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization at position 7?

Regioselectivity is influenced by:

  • Electron-Donating Groups (EDGs) : Methyl groups at positions 5 and 7 direct electrophilic substitution to the electron-rich pyrimidine ring.
  • Catalysts : Palladium-mediated C–H arylation enables selective functionalization at position 7 under mild conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at position 7 due to stabilization of transition states . Example: Chlorination at position 7 using POCl3 yields 7-chloro derivatives, critical for anti-tumor drug development .

Q. How should researchers address contradictions in reported reaction yields for derivatives?

Discrepancies in yields (e.g., 57–70% for similar reactions ) may arise from:

  • Reaction Time : Extended reflux periods (>6 hours) improve conversion but risk decomposition.
  • Catalyst Loading : Pd(OAc)₂ vs. Pd(PPh₃)₄ affects efficiency in cross-coupling reactions .
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery rates . Mitigation strategies include optimizing reaction monitoring (TLC) and standardizing workup protocols.

Q. What computational tools are recommended for predicting biological activity?

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with kinase targets (e.g., EGFR), leveraging X-ray crystal data (e.g., PDB ID 4ZFD) .
  • DFT Calculations : Gaussian software predicts electron-density maps to guide functionalization at reactive sites .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.1 for optimal bioavailability) .

Q. What methodologies are used to resolve crystal structure ambiguities?

  • Single-Crystal X-ray Diffraction : Resolves planar geometry (r.m.s. deviation <0.011 Å for the title compound) and hydrogen-bonding networks (e.g., C–H⋯N interactions) .
  • Powder XRD : Confirms phase purity in bulk samples .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking in anti-tumor derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。